molecular formula C19H19ClF2N2O3S B11342950 1-[(3-chlorobenzyl)sulfonyl]-N-(3,4-difluorophenyl)piperidine-4-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-(3,4-difluorophenyl)piperidine-4-carboxamide

Cat. No.: B11342950
M. Wt: 428.9 g/mol
InChI Key: DMNOLRXJJOFBFN-UHFFFAOYSA-N
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Description

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIFLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound with the molecular formula C19H19ClF2N2O3S and a molecular weight of 428.88 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a carboxamide group, a chlorophenyl group, and a difluorophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C19H19ClF2N2O3S

Molecular Weight

428.9 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-(3,4-difluorophenyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H19ClF2N2O3S/c20-15-3-1-2-13(10-15)12-28(26,27)24-8-6-14(7-9-24)19(25)23-16-4-5-17(21)18(22)11-16/h1-5,10-11,14H,6-9,12H2,(H,23,25)

InChI Key

DMNOLRXJJOFBFN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)F)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIFLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the carboxamide group, and the attachment of the chlorophenyl and difluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow processes. These methods are designed to ensure consistent quality and scalability while minimizing environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIFLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIFLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including interactions with specific enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIFLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIFLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE include other piperidine derivatives with different substituents, such as:

  • 1-[(3-BROMOPHENYL)METHANESULFONYL]-N-(3,4-DIFLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE
  • 1-[(3-METHOXYPHENYL)METHANESULFONYL]-N-(3,4-DIFLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIFLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties. These properties make it valuable for various research applications and differentiate it from other similar compounds.

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